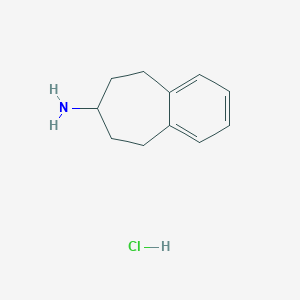
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been investigated for their potential as corrosion inhibitors. For instance, Sudheer and Quraishi (2015) explored the inhibition effect of three aryl pyrazole pyridine derivatives on copper corrosion in hydrochloric acid, finding significant inhibition efficiencies and confirming the presence of inhibitors on the copper surface through electrochemical and microscopic methods (Sudheer & Quraishi, 2015).
Synthesis and Device Characterization
The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been examined. Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, revealing their polycrystalline nature and estimating optical energy gaps. They also fabricated heterojunctions with these compounds, which showed potential for use as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Supramolecular Aggregation
Research into the supramolecular aggregation of pyrazolo pyridine derivatives has been conducted. Low, Cobo, Sánchez, Trilleras, and Glidewell (2007) analyzed the crystal structures of three such derivatives, exploring their hydrogen bonding patterns and supramolecular arrangements (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Antitumor and Antimicrobial Activities
El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized pyrazolo[3,4-b]pyridine derivatives using microwave irradiation and tested them for antibacterial and antifungal activities. They also assessed their antitumor activity against liver cell lines, identifying compounds with significant activity (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Vibrational Spectra and Structure Investigations
Theoretical and experimental studies have been conducted on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives. Bahgat, Jasem, and El‐Emary (2009) utilized FT-IR and FT-Raman spectroscopy alongside DFT calculations to analyze two derivatives, providing insights into their molecular structures (Bahgat, Jasem, & El‐Emary, 2009).
Novel Synthesis Methods
Innovative synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed. For example, Hu, Peng, Huang, Yang, Chen, Yan, and colleagues (2018) reported on the synthesis of novel derivatives using tin(IV) chloride, demonstrating the creation of new compounds through annulation reactions (Hu, Peng, Huang, Yang, Chen, Yan, et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazole derivatives have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can affect the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under various conditions, but it can degrade over time when exposed to light and heat . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
5-methyl-6-pyrazol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-5-9(6-11)7-12-10(8)14-4-2-3-13-14/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPXDAIOFUXDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



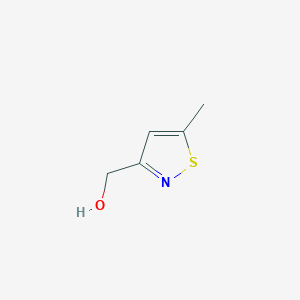

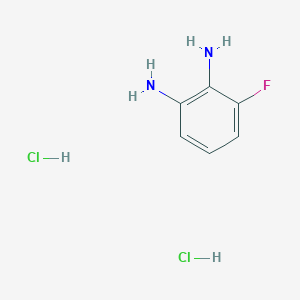
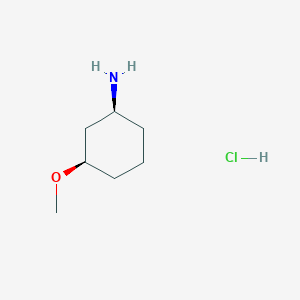
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

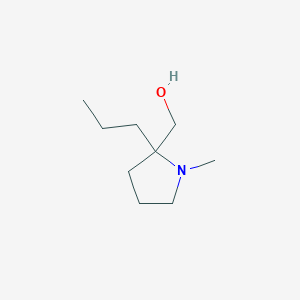
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
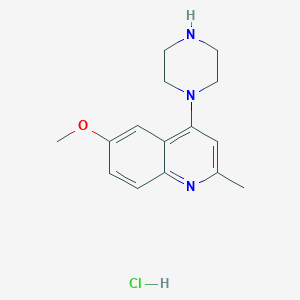
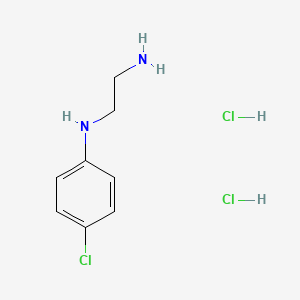
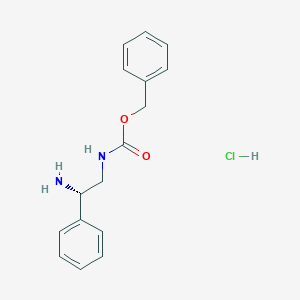

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)
